Methyl 1-(bromomethyl)cyclopentane-1-carboxylate

Catalog No.
S931310
CAS No.
1803571-92-7
M.F
C8H13BrO2
M. Wt
221.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-(bromomethyl)cyclopentane-1-carboxylate

CAS Number

1803571-92-7

Product Name

Methyl 1-(bromomethyl)cyclopentane-1-carboxylate

IUPAC Name

methyl 1-(bromomethyl)cyclopentane-1-carboxylate

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

InChI

InChI=1S/C8H13BrO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-6H2,1H3

InChI Key

OIBDMAZNGWLXFZ-UHFFFAOYSA-N

SMILES

COC(=O)C1(CCCC1)CBr

Canonical SMILES

COC(=O)C1(CCCC1)CBr

    Synthesis of Azulene Derivatives

    • Application: This compound may participate in the synthesis of azulene derivatives .
    • Method: The process involves initially forming the corresponding cyclopropanol followed by oxy-Cope rearrangement .
    • Outcome: The result is a variety of azulene derivatives, which are a class of organic compounds with potential applications in areas like organic electronics due to their unique electronic properties .

    Synthesis of Pinnaic Acid and Halichlorine

    • Application: This compound may be used as a starting material in the synthesis of pinnaic acid and halichlorine .
    • Method: The exact method would depend on the specific synthesis pathway being used .
    • Outcome: Pinnaic acid and halichlorine are natural products with potential biological activities. For example, halichlorine has been found to have antibacterial properties .

Methyl 1-(bromomethyl)cyclopentane-1-carboxylate is a chemical compound characterized by the presence of a bromomethyl group attached to a cyclopentane ring, which is further substituted with a carboxylate ester. Its molecular formula is C7H11BrO2C_7H_{11}BrO_2 and it has a molecular weight of approximately 207.07 g/mol. The compound's structure includes a cyclopentane backbone, a bromomethyl substituent, and a methyl ester functional group, making it an interesting candidate for various

As mentioned earlier, there is no clear information available regarding the biological activity or specific mechanism of action of MBC.

  • Bromine: Bromine is a moderate irritant and can be harmful upon inhalation, ingestion, or skin contact [].
  • Ester: The ester group can undergo hydrolysis to form methanol, which is flammable and a central nervous system depressant [].

  • Reformatsky Reaction: This compound can undergo reactions with zinc and various enamides, leading to the formation of complex products such as aryl derivatives .
  • Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, allowing for the synthesis of diverse derivatives .
  • Reduction and Oxidation: The ester functionality can be reduced to alcohols or oxidized to carboxylic acids depending on the reagents used.

Several synthetic routes have been developed for the preparation of methyl 1-(bromomethyl)cyclopentane-1-carboxylate:

  • Bromination of Methyl Cyclopentane-1-carboxylate: This method involves the direct bromination of the carboxylate compound under controlled conditions.
  • Reformatsky Reaction: Utilizing zinc in combination with appropriate electrophiles can yield this compound through a series of transformations involving cyclopentane derivatives .
  • Esterification Reactions: The carboxylic acid form can be converted into the ester by reacting with methanol in the presence of an acid catalyst.

Methyl 1-(bromomethyl)cyclopentane-1-carboxylate finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may have potential therapeutic applications due to their structural characteristics.
  • Material Science: Used in the development of specialty chemicals and polymers.

Interaction studies involving methyl 1-(bromomethyl)cyclopentane-1-carboxylate primarily focus on its reactivity with nucleophiles and electrophiles in organic reactions. These interactions can lead to the formation of various functionalized products that may be useful in medicinal chemistry or material science.

Methyl 1-(bromomethyl)cyclopentane-1-carboxylate can be compared with several similar compounds:

Compound NameStructure TypeUnique Features
Methyl 1-bromocyclobutane-1-carboxylateCyclobutane derivativeDifferent ring size affects reactivity
Methyl cyclopentanecarboxylateCyclopentane derivativeLacks bromomethyl group, altering reactivity
Methyl 2-bromocyclopentanecarboxylateSubstituted cyclopentaneDifferent substitution pattern influences properties

The presence of the bromomethyl group in methyl 1-(bromomethyl)cyclopentane-1-carboxylate imparts unique chemical properties that differentiate it from these similar compounds, particularly in its reactivity and potential applications in organic synthesis.

XLogP3

2.2

Dates

Modify: 2024-04-14

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